6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid
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Overview
Description
6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a hexanoic acid backbone with a sulfonyl-substituted phenyl group and a pyrrolidine ring, making it a molecule of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid typically involves multiple steps:
Formation of the Pyrrolidin-1-ylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions to form the pyrrolidin-1-ylsulfonyl group.
Attachment to Phenyl Ring: The pyrrolidin-1-ylsulfonyl group is then attached to a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Hexanoic Acid Derivative: The final step involves the coupling of the sulfonyl-substituted phenyl group with hexanoic acid using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the pyrrolidine ring.
Reduction: Sulfide derivatives from the reduction of sulfonyl groups.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of sulfonyl-containing molecules with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medicinally, this compound could be explored for its potential as a drug candidate. The presence of the sulfonyl and pyrrolidine groups suggests it might interact with various biological targets, potentially leading to therapeutic effects.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonyl and pyrrolidine groups, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-ylsulfonyl)benzoic acid: Similar in structure but lacks the hexanoic acid chain.
N-(4-Sulfamoylphenyl)hexanoic acid: Similar but with a sulfonamide group instead of the pyrrolidin-1-ylsulfonyl group.
Uniqueness
6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid is unique due to the combination of the pyrrolidin-1-ylsulfonyl group and the hexanoic acid chain, which provides distinct chemical properties and potential biological activities not found in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
6-[(4-pyrrolidin-1-ylsulfonylphenyl)sulfonylamino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O6S2/c19-16(20)6-2-1-3-11-17-25(21,22)14-7-9-15(10-8-14)26(23,24)18-12-4-5-13-18/h7-10,17H,1-6,11-13H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYSAHQQHNINMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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